molecular formula C19H27N3O5 B2522298 Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate CAS No. 955236-63-2

Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate

Cat. No.: B2522298
CAS No.: 955236-63-2
M. Wt: 377.441
InChI Key: WAUCZVBPBHHBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes an ethoxyphenyl group, a pyrrolidinone ring, and a ureido linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxyphenylamine with ethyl 3-bromopropanoate to form an intermediate, which is then reacted with 3-(chloromethyl)-5-oxopyrrolidine to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the ureido linkage.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group and the ureido linkage play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxyphenyl group and the pyrrolidinone ring distinguishes it from simpler esters, providing additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

ethyl 3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-3-26-16-7-5-15(6-8-16)22-13-14(11-17(22)23)12-21-19(25)20-10-9-18(24)27-4-2/h5-8,14H,3-4,9-13H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUCZVBPBHHBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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